Regioisomeric Differentiation: 7-Chloro vs. 6-Chloro Substitution — Computed Physicochemical Property Comparison
The 7-chloro regioisomer (target compound) exhibits predicted boiling point and density values that diverge measurably from the 6-chloro regioisomer (CAS 1799439-13-6). The 7-chloro isomer is predicted to have a higher boiling point (510.0 ± 53.0 °C) compared to the 6-chloro isomer (478.4 ± 48.0 °C), a difference of approximately 31.6 °C. Predicted density also differs: approximately 1.5 g/cm³ for the 7-chloro isomer versus 1.45 ± 0.1 g/cm³ for the 6-chloro isomer. These differences, while computed rather than experimentally measured, reflect the distinct electronic distribution resulting from chlorine placement adjacent to (7-position) versus distal to (6-position) the pyrrole nitrogen in the 4-azaindole core . The 7-chloro position places the electron-withdrawing chlorine directly on the pyridine ring carbon beta to the bridgehead nitrogen, which alters the reactivity profile in palladium-catalyzed cross-coupling reactions compared to the 6-chloro isomer [1].
| Evidence Dimension | Computed boiling point and density |
|---|---|
| Target Compound Data | Boiling point: 510.0 ± 53.0 °C; Density: ~1.5 g/cm³ (predicted) |
| Comparator Or Baseline | 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1799439-13-6): Boiling point: 478.4 ± 48.0 °C; Density: 1.45 ± 0.1 g/cm³ (predicted) |
| Quantified Difference | Δ Boiling point ≈ +31.6 °C; Δ Density ≈ +0.05 g/cm³ |
| Conditions | Computed/predicted values from ChemSrc database; not experimentally verified for these specific compounds |
Why This Matters
Boiling point differences affect distillation-based purification strategies, while density variations influence formulation calculations; incorrect regioisomer selection can lead to failed chromatographic separations and erroneous stoichiometric calculations in multi-step syntheses.
- [1] Mérour, J.-Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. (Discusses positional isomer impact on biological target engagement.) View Source
